(2R,2'R,5S,5'S)-2,2'-Dithiobismethylenebis(5-(4-amino-5-fluoro-2-oxo-1H-pyrimidin-1-yl)-[1,3]oxathiolane)
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Overview
Description
1,1’-((2R,2’R,5S,5’S)-(disulfanediylbis(methylene))bis(1,3-oxathiolane-2,5-diyl))bis(4-amino-5-fluoropyrimidin-2(1H)-one) is a complex organic compound with the molecular formula C16H18F2N6O4S4. It features a unique structure that includes disulfide bridges and oxathiolane rings, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of 1,1’-((2R,2’R,5S,5’S)-(disulfanediylbis(methylene))bis(1,3-oxathiolane-2,5-diyl))bis(4-amino-5-fluoropyrimidin-2(1H)-one) involves multiple stepsThe reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the stability of the intermediate compounds . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The disulfide bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridges can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The fluorine atoms in the pyrimidine rings can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-((2R,2’R,5S,5’S)-(disulfanediylbis(methylene))bis(1,3-oxathiolane-2,5-diyl))bis(4-amino-5-fluoropyrimidin-2(1H)-one) has several scientific research applications:
Chemistry: Used as a model compound to study disulfide bridge formation and stability.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties due to its complex structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its disulfide bridges and oxathiolane rings. These interactions can modulate various biochemical pathways, particularly those involving redox reactions. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology .
Comparison with Similar Compounds
Similar compounds include other disulfide-containing molecules and oxathiolane derivatives. Compared to these compounds, 1,1’-((2R,2’R,5S,5’S)-(disulfanediylbis(methylene))bis(1,3-oxathiolane-2,5-diyl))bis(4-amino-5-fluoropyrimidin-2(1H)-one) is unique due to its specific combination of disulfide bridges and fluorinated pyrimidine rings. This unique structure imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-1-[(2R,5S)-2-[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N6O4S4/c17-7-1-23(15(25)21-13(7)19)9-3-29-11(27-9)5-31-32-6-12-28-10(4-30-12)24-2-8(18)14(20)22-16(24)26/h1-2,9-12H,3-6H2,(H2,19,21,25)(H2,20,22,26)/t9-,10-,11+,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUCHLLKYOAVNO-NNYUYHANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CSSCC2OC(CS2)N3C=C(C(=NC3=O)N)F)N4C=C(C(=NC4=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CSSC[C@@H]2O[C@@H](CS2)N3C=C(C(=NC3=O)N)F)N4C=C(C(=NC4=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N6O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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